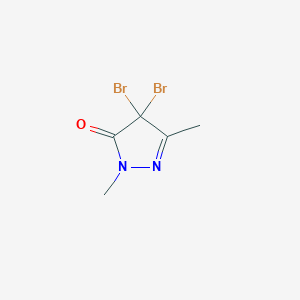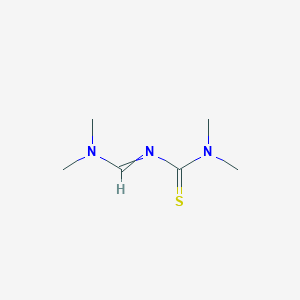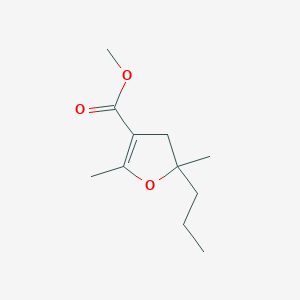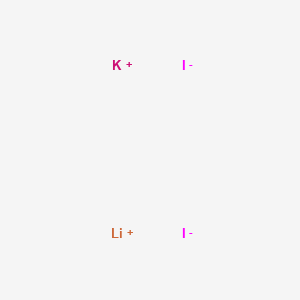
Lithium potassium iodide (1/1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium potassium iodide (1/1/2) is a chemical compound composed of lithium, potassium, and iodide ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium potassium iodide (1/1/2) can be synthesized through a neutralization reaction involving lithium hydroxide and hydriodic acid. The reaction is as follows:
LiOH+HI→LiI+H2O
In this reaction, lithium hydroxide reacts with hydriodic acid to form lithium iodide and water. The reaction is typically carried out under controlled conditions to ensure the purity of the product.
Industrial Production Methods
Industrial production of lithium iodide often involves the neutralization method due to its simplicity and cost-effectiveness. this method has limitations, such as the instability of hydriodic acid and the production of toxic iodine vapors. An alternative method is electrodialysis metathesis, which offers a simpler process flow, lower energy consumption, and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium potassium iodide (1/1/2) undergoes various types of chemical reactions, including:
Oxidation: Lithium iodide can be oxidized to form iodine.
Reduction: Iodine can be reduced back to iodide ions.
Substitution: Lithium iodide can participate in substitution reactions, such as converting methyl esters to carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include chlorine, which can displace iodine from potassium iodide solutions, and hydriodic acid, which is used in the synthesis of lithium iodide .
Major Products
The major products formed from these reactions include iodine, potassium chloride, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Lithium potassium iodide (1/1/2) has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Lithium iodide is used in the study of biological processes and as a component in certain biochemical assays.
Industry: Lithium iodide is used in the production of lithium-ion batteries and as a solid-state electrolyte in high-temperature batteries
Mécanisme D'action
The mechanism of action of lithium potassium iodide (1/1/2) involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide and improving the kinetics during the charging process . In medicinal applications, potassium iodide inhibits thyroid hormone synthesis and release, reducing thyroid gland vascularity and size .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium potassium iodide (1/1/2) include:
Lithium iodide (LiI): Used in lithium-ion batteries and as a reagent in organic synthesis.
Potassium iodide (KI): Used in medicine to block radioactive iodine uptake by the thyroid.
Sodium iodide (NaI): Used in medical imaging and as a reagent in chemical reactions.
Uniqueness
Lithium potassium iodide (1/1/2) is unique due to its combination of lithium, potassium, and iodide ions, which imparts distinct properties and applications. Its ability to participate in various chemical reactions and its use in multiple fields make it a versatile compound.
Propriétés
Numéro CAS |
121132-38-5 |
|---|---|
Formule moléculaire |
I2KLi |
Poids moléculaire |
299.9 g/mol |
Nom IUPAC |
lithium;potassium;diiodide |
InChI |
InChI=1S/2HI.K.Li/h2*1H;;/q;;2*+1/p-2 |
Clé InChI |
IEGSXYJGFBDOLI-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[K+].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
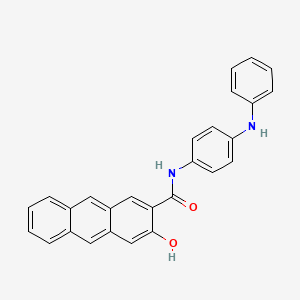
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
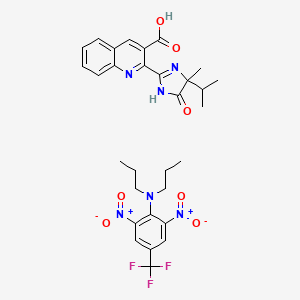
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
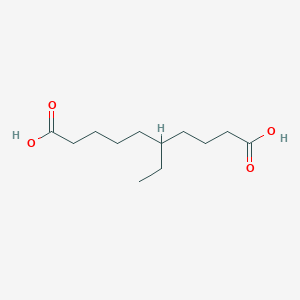
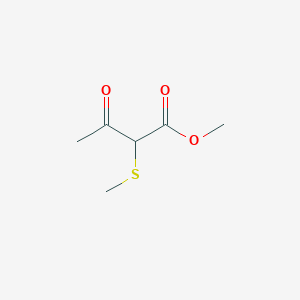
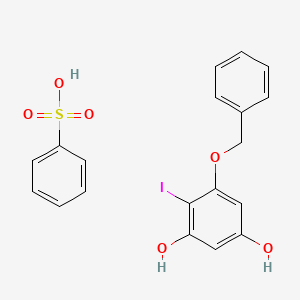
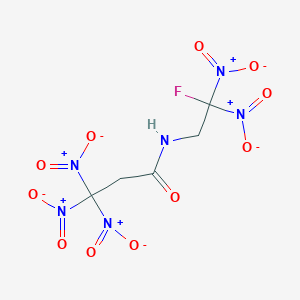
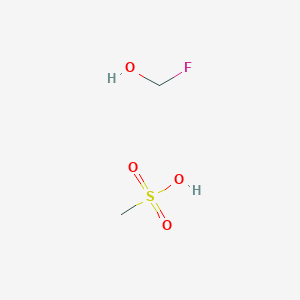
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
